REACTION_CXSMILES
|
[CH2:1]([CH:5]([C:9](=O)[CH3:10])[C:6](=O)[CH3:7])[CH2:2][CH2:3][CH3:4].[NH2:12][NH2:13]>C(O)C>[CH2:1]([C:5]1[C:9]([CH3:10])=[N:12][NH:13][C:6]=1[CH3:7])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
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7 g
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Type
|
reactant
|
Smiles
|
C(CCC)C(C(C)=O)C(C)=O
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.3 g
|
Type
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reactant
|
Smiles
|
NN
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Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for twelve hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1C(=NNC1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |